BenchChemオンラインストアへようこそ!

3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide

MCL-1 inhibition BCL-2 family apoptosis

For MCL-1-targeted oncology studies, only the meta-substituted regioisomer (CAS 886891-57-2) delivers the claimed MCL-1 inhibition. Ortho/para analogs have divergent antibacterial/Aβ42-modulating profiles, risking experimental failure. This is the definitive probe for distinguishing MCL-1-driven survival in hematologic & solid tumor models. Ensure reproducibility by ordering the correct positional isomer.

Molecular Formula C22H17N3O5S
Molecular Weight 435.45
CAS No. 886891-57-2
Cat. No. B2433587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide
CAS886891-57-2
Molecular FormulaC22H17N3O5S
Molecular Weight435.45
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
InChIInChI=1S/C22H17N3O5S/c23-21(26)20-19(17-11-4-5-12-18(17)30-20)24-22(27)14-7-6-8-15(13-14)25-31(28,29)16-9-2-1-3-10-16/h1-13,25H,(H2,23,26)(H,24,27)
InChIKeyUSNZUAKKDNJBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide (CAS 886891-57-2): A Phenylsulfonamido-Benzofuran MCL-1 Inhibitor Scaffold for Oncology Research


3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide (CAS 886891-57-2) is a synthetic small molecule belonging to the phenylsulfonamido-benzofuran derivative class, disclosed in patent family WO2017027845A1 / EP3334713B1 as an inhibitor of the anti-apoptotic BCL-2 family protein MCL-1 [1]. The compound features a benzofuran-2-carboxamide core linked via a 3-benzamido bridge to a phenylsulfonamido moiety at the meta position, a connectivity pattern that distinguishes it from its ortho- and para-substituted regioisomeric analogs and is structurally implicated in MCL-1 binding groove engagement [1].

Why Regioisomeric Substitution Dictates Target Engagement: The Case for 3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide Over In-Class Analogs


Phenylsulfonamido-benzofuran derivatives are not functionally interchangeable; the position of the phenylsulfonamido substituent on the benzamido ring (ortho, meta, or para) profoundly redirects biological target engagement. The patent literature explicitly claims the meta-substituted (3-position) scaffold for selective MCL-1 inhibition [1], whereas the para-substituted regioisomer (CAS 886901-99-1) is associated with amyloid-beta (Aβ42) aggregation modulation rather than MCL-1 antagonism [2]. The ortho-substituted regioisomer has been profiled for antibacterial activity via dihydropteroate synthase inhibition, with an IC₅₀ of approximately 128 µM against Enterococcus faecalis [3]. Consequently, replacing the 3-substituted compound with a 2- or 4-substituted analog in a procurement decision risks selecting a molecule with a fundamentally divergent pharmacological profile, undermining experimental reproducibility in MCL-1-targeted oncology studies.

Quantitative Differentiation Evidence for 3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide (CAS 886891-57-2) Versus Closest Analogs


MCL-1 Target Engagement: Meta-Substituted Phenylsulfonamido-Benzofuran as a Selective MCL-1 Inhibitor Scaffold

The target compound (meta-substituted, CAS 886891-57-2) belongs to a patent-defined chemical series (WO2017027845A1) explicitly claimed as selective inhibitors of the MCL-1 protein, a validated oncology target [1]. In contrast, the para-substituted regioisomer (CAS 886901-99-1) is not claimed for MCL-1 inhibition; its benzofuran-2-carboxamide scaffold is instead associated with modulation of Aβ42 aggregation in Alzheimer's disease models [2]. The ortho-substituted regioisomer has been profiled for antibacterial activity with an IC₅₀ of 128 µM against E. faecalis [3], a value consistent with weak dihydropteroate synthase inhibition rather than MCL-1 engagement. The patent further emphasizes that the claimed phenylsulfonamido-benzofuran derivatives are selective for MCL-1 over BCL-2 and BCL-XL, a critical differentiator in apoptosis-targeted drug discovery where pan-BCL-2 inhibition can lead to dose-limiting toxicity [1].

MCL-1 inhibition BCL-2 family apoptosis oncology

Regioisomeric Connectivity Determines Pharmacological Function: Meta vs. Para vs. Ortho Substitution Patterns

The three regioisomers—3-(3-), 3-(4-), and 3-(2-(phenylsulfonamido)benzamido)benzofuran-2-carboxamide—share identical molecular formula (C₂₂H₁₇N₃O₅S; MW 435.45 g/mol) yet exhibit divergent biological activities dictated solely by the substitution position on the central benzamido ring [1][2][3]. The meta-substituted target compound places the phenylsulfonamido group at the 3-position of the benzamido ring, a geometry that the patent's structural formulae indicate is compatible with MCL-1 hydrophobic groove binding [1]. The para-substituted analog (4-position) positions the sulfonamide further from the benzofuran core, a geometry associated with Aβ42 fibrillogenesis modulation in N-phenylbenzofuran-2-carboxamide derivatives [2]. The ortho-substituted analog (2-position) introduces steric hindrance near the amide linkage, yielding weak antibacterial activity (IC₅₀ = 128 µM) [3]. No cross-activity among these three regioisomers has been reported, underscoring the critical role of substitution geometry in target engagement.

structure-activity relationship regioisomerism target specificity chemical biology

MCL-1 Selectivity Over BCL-2 and BCL-XL: A Claimed Advantage for Apoptosis-Targeted Cancer Therapy

The patent literature explicitly describes the phenylsulfonamido-benzofuran series as selective inhibitors of MCL-1, distinguishing them from pan-BCL-2 inhibitors such as navitoclax (ABT-263) that target BCL-2 and BCL-XL but spare MCL-1 [1]. The patent notes that MCL-1's hydrophobic dimerization groove is structurally distinct from those of BCL-2 and BCL-XL, and that the claimed compounds were designed to exploit this distinction as NOXA mimetics [1]. While specific selectivity ratios (e.g., MCL-1 Ki vs. BCL-2 Ki) for CAS 886891-57-2 have not been publicly disclosed, the patent's explicit emphasis on MCL-1 selectivity—combined with the well-documented limitation of first-generation BCL-2 inhibitors (e.g., navitoclax-induced thrombocytopenia due to BCL-XL inhibition)—positions this compound class as a differentiated tool for studying MCL-1-dependent cancers [1].

selectivity BCL-2 family cancer therapeutics apoptosis

Recommended Research Applications for 3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide (CAS 886891-57-2) Based on Evidence


MCL-1-Dependent Cancer Cell Line Profiling and Apoptosis Mechanism Studies

The compound is most appropriately deployed as a chemical probe in oncology research involving MCL-1-addicted cancer cell lines (e.g., hematologic malignancies such as AML and multiple myeloma, or solid tumors with MCL-1 amplification). Its patent-claimed MCL-1 selectivity profile supports its use in experiments designed to distinguish MCL-1-driven survival from BCL-2- or BCL-XL-driven survival, particularly in co-treatment studies with standard BCL-2 inhibitors (e.g., venetoclax) [1].

Structure-Activity Relationship (SAR) Studies on Phenylsulfonamido-Benzofuran MCL-1 Inhibitors

The meta-substituted regioisomer serves as a key reference compound in SAR campaigns exploring the impact of phenylsulfonamido positional isomerism on MCL-1 binding. Comparative evaluation against the ortho- and para-substituted analogs—which exhibit antibacterial and Aβ42-modulating activities, respectively—can illuminate the structural determinants of target selectivity within this chemotype [1][2][3].

Development of MCL-1-Selective Bifunctional Degraders (PROTACs)

Given the patent's disclosure that certain phenylsulfonamido-benzofuran derivatives induce MCL-1 degradation, the scaffold represented by CAS 886891-57-2 may be a suitable warhead for designing proteolysis-targeting chimeras (PROTACs) aimed at selective MCL-1 depletion, provided that linker attachment points do not disrupt MCL-1 binding [1].

Quote Request

Request a Quote for 3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.